molecular formula C6H7FN4O2 B8272367 Methyl 3,5-diamino-6-fluoropyrazinoate

Methyl 3,5-diamino-6-fluoropyrazinoate

Cat. No.: B8272367
M. Wt: 186.14 g/mol
InChI Key: MHOHOJSGPDDHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diamino-6-fluoropyrazinoate is a fluorinated pyrazine derivative characterized by amino groups at positions 3 and 5, a fluorine atom at position 6, and a methyl ester functional group.

Properties

Molecular Formula

C6H7FN4O2

Molecular Weight

186.14 g/mol

IUPAC Name

methyl 3,5-diamino-6-fluoropyrazine-2-carboxylate

InChI

InChI=1S/C6H7FN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)

InChI Key

MHOHOJSGPDDHAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)F)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3,5-diamino-6-fluoropyrazinoate with key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,5-NH₂; 6-F; COOCH₃ 186 Hypothesized sodium channel blocker, diuretic (extrapolated)
Amiloride (3,5-diamino-6-chloro) 3,5-NH₂; 6-Cl; CONH₂ 229.63 K⁺-sparing diuretic; inhibits renal Na⁺ channels
3,5-Dibromo-6-methylpyrazin-2-amine 3,5-Br; 6-CH₃; NH₂ 266.92 Halogenated intermediate; research chemical
Trifluoromethyl pyrazoles (e.g., 2a-b) 3,5-CF₃/CH₃; pyrazole core ~250–300 Fluorinated bioactive compounds; synthetic versatility
Key Observations:
  • Substituent Effects: Fluorine vs. Chlorine (Amiloride): Fluorine’s smaller size and higher electronegativity compared to chlorine may enhance binding affinity to biological targets (e.g., ion channels) while reducing steric hindrance. Amiloride’s chloro-substituted analog is a well-established diuretic, suggesting that the fluorine analog could exhibit similar or improved potency . Amino Groups: The 3,5-diamino motif is conserved in amiloride and the target compound, indicating its critical role in bioactivity (e.g., hydrogen bonding with targets like epithelial sodium channels) . Methyl Ester: This group may improve lipophilicity and membrane permeability compared to amiloride’s carboxamide, though it could also increase susceptibility to hydrolysis.
  • Halogenated Analogs (3,5-Dibromo-6-methylpyrazin-2-amine): Bromine’s bulkiness may hinder metabolic clearance but reduce bioavailability due to steric effects.
  • Trifluoromethyl Pyrazoles: Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, but their larger size compared to amino/fluoro substituents may limit target specificity .

Physicochemical Properties

  • Solubility: The amino and ester groups in this compound may confer moderate water solubility, whereas brominated analogs (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) are likely less soluble due to higher lipophilicity .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend half-life compared to amiloride. Conversely, ester groups could render the compound prone to hydrolysis in vivo.

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